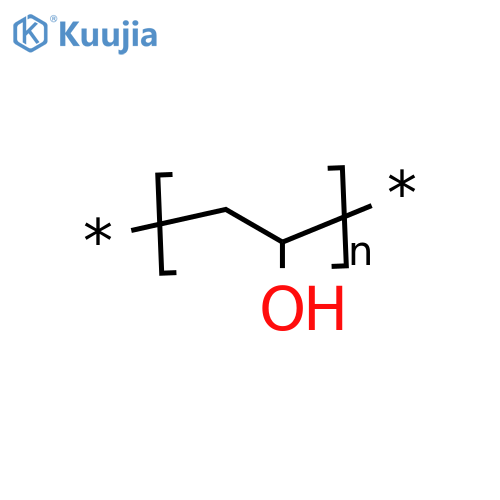Cas no 9002-89-5 (Polyvinyl alcohol)
ポリビニルアルコール(PVA)は、水溶性の合成ポリマーであり、優れた接着性、成膜性、および耐溶剤性を特徴とします。化学式は[-CH2-CH(OH)-]nで表され、酢酸ビニルのケン化反応により製造されます。主な利点として、生分解性があり環境負荷が低いこと、高い機械的強度と柔軟性を兼ね備えていること、およびガスバリア性に優れていることが挙げられます。産業用途では、繊維サイジング剤、紙加工、接着剤、医療用材料などに広く利用されています。また、PVAは毒性が低く、食品包装や化粧品分野でも使用可能です。

Polyvinyl alcohol structure
商品名:Polyvinyl alcohol
Polyvinyl alcohol 化学的及び物理的性質
名前と識別子
-
- Poly(vinyl alcohol)
- PVA
- polyvinyl alcohol 28-99
- polyvinyl alcohol 3-98
- polyvinyl alcohol 18-88
- polyvinyl alcohol standard 200000
- polyvinyl alcohol 15000
- polyvinyl alcohol 22000
- polyvinyl alcohol 49000
- polyvinyl alcohol 72000
- polyvinyl alcohol 100000
- MOWIOL 4-88
- Poly(vinyl alcohol) (Enzyme Grade)(Fully hydrolyzed)
- poly(1-hydroxyethylene)
- Poly(vinyl alcohol) (Fully hydrolyzed-very
- POLYVINYL ALCOHOL (PVA)
- Polyvinyl alcohol (Release agent)
- POLYVINYLIC ALCOHOL
- Mowiol?28-99
- Mowiol?4-98
- Mowiol?3-96
- Mowiol?40-88
- Vinyl alcohol - polymerised
- Polyvinyl alcohol
- Poly(vinyl alcohol)224
- Poly(vinyl alcohol) 105
- Poly(vinyl alcohol) 1799
- Poly(vinyl alcohol) 1788 low-viscosity
- Poly(vinyl alcohol) 1788
- Poly(vinyl alcohol) 1797
- Poly(vinyl alcohol) 205
- EG-30
- ETHENOL
- POLYVINYL ALCOHOL 1799 TYPE
- polyvinyl alcohol,vinylalcohol polymer
- -50
- BR,1750±50
- GR,124
- GR,AH-26
- Mowiol®
- Polyvinyl alcohol 17-99
- PVA 17-99
- PVA-103
- vinyl alcohol
- AtlasSupport™
- PVA blend filament
- AquaSolve™
- PVA filament
- PVA (n=approx. 2000) (degree of saponification ca. 80mol%)
- Hydroxyethylene
- Hydroxyethene
- Ethenol, homopolymer
- Polyviol
- Gohsenol
- Mowiol
- Elvanol
- Poval
- vinylalcohol
- Rhodoviol
- Alcotex 17F-H
- Gelvatol
- Alkotex
- Vinarole
- Vinarol
- Vinalak
- Polydesis
- Polyvinol
- Alvyl
- Lemol
- Covol
- Sloviol R
- Lamephil OJ
- Gohsenol GH
- Vinarol DT
- Vinacol MH
- Vinarol ST
- Kuralon VP
- Aracet APV
- Enbra OV
- Polysizer 173
- Gtohsenol GL 05
- Gohsenol NH 26
- Gohsenol KH 17
- Gohsenol GM 14
- Gohsenol GL 08
- PVA 100-27
- PVA100-86
- Mowiol® PVA-103
- Poly(vinyl alcohol) 1795
- Mowiol® PVA-210
- Mowiol® PVA-224
- Mowiol® PVA-124
- Poly(vinyl alcohol) 124
- PVA-1788
-
- MDL: MFCD00081922
- インチ: 1S/C2H4O/c1-2-3/h2-3H,1H2
- InChIKey: IMROMDMJAWUWLK-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])=C([H])[H]
計算された属性
- せいみつぶんしりょう: 44.026
- どういたいしつりょう: 44.026
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 10.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: 白色または乳白色固体
- 密度みつど: 1.30
- ゆうかいてん: >300 °C
- ふってん: -14.5°C (rough estimate)
- フラッシュポイント: 79 ºC
- 屈折率: 1.3810 (estimate)
- PH値: 3.5-7.0 (40g/l, H2O, 20℃)
- ようかいど: H2O: soluble (hot)
- すいようせい: お湯に溶ける
- あんていせい: Stable. Combustible. Dust may form explosive mixtures with air. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 0.68790
- マーカー: 7585
- かんど: 湿度に敏感である
- ようかいせい: 水に溶け、石油溶媒に溶けない。
Polyvinyl alcohol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H332,H312,H302
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 20/21/22-68/20/21/22
- セキュリティの説明: 36/37
- RTECS番号:TR8100000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:高温、火花、炎から遠ざかる。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質や可燃性領域から離れています。
Polyvinyl alcohol 税関データ
- 税関コード:39053000
Polyvinyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JP6629-100g |
Polyvinyl alcohol |
9002-89-5 | 100g |
¥120元 | 2023-09-15 | ||
| BAI LING WEI Technology Co., Ltd. | 911172-500G |
Poly(vinyl alcohol), 95% hydrolyzed |
9002-89-5 | 500G |
¥ 1042 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875285-5kg |
Poly(vinyl alcohol) 262 |
9002-89-5 | :87.0~89.0%(mol/mol) | 5kg |
¥544.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816862-10kg |
Poly(vinyl alcohol) |
9002-89-5 | : 45.0-55.0mPa.s | 10kg |
¥3,068.00 | 2022-09-28 | |
| Cooke Chemical | A6851212-500G |
Poly(vinyl alcohol) , Holly solution: 98.0-99.0mol% |
9002-89-5 | viscosity: 5.2-6.0MPa.s | 500g |
RMB 65.60 | 2025-02-20 | |
| Cooke Chemical | A6653212-500G |
Poly(vinyl alcohol) 1795 |
9002-89-5 | Holly solution: 92.0 ~ 94.0%(mol/mol) | 500g |
RMB 71.20 | 2025-02-20 | |
| Cooke Chemical | A6652912-10kg |
Poly(vinyl alcohol) 1788 |
9002-89-5 | Alcohol solution: 87.0 ~ 89.0%(mol/mol) | 10kg |
RMB 959.20 | 2025-02-20 | |
| Oakwood | 105685-5g |
Poly(vinyl alcohol), fully hydrolyzed |
9002-89-5 | 5g |
$11.00 | 2024-07-19 | ||
| BAI LING WEI Technology Co., Ltd. | 911172-100G |
Poly(vinyl alcohol), 95% hydrolyzed |
9002-89-5 | 100G |
¥ 279 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010880-500g |
Polyvinyl alcohol |
9002-89-5 | :96.0~98.0%(mol/mol) | 500g |
¥60 | 2024-05-21 |
Polyvinyl alcohol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9002-89-5)polyvinyl alcohol,vinylalcohol polymer
注文番号:LE5994
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:48
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:9002-89-5)PVA
注文番号:sfd16271
在庫ステータス:in Stock
はかる:200kg
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:9002-89-5)Poly(vinyl alcohol)
注文番号:1659737
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9002-89-5)聚乙烯醇
注文番号:LE1659737
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
Polyvinyl alcohol 関連文献
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
9002-89-5 (Polyvinyl alcohol) 関連製品
- 9003-39-8(Polyvinylpyrrolidone)
- 2372-96-5(2,5-Pyrrolidinedione,1-ethenyl-)
- 9003-03-6(2-Propenoic acid, homopolymer, ammonium salt)
- 25322-68-3(Polyethylene Glycol)
- 25608-12-2(Potassium polyacrylate)
- 9003-04-7(Sodium acrylate)
- 9003-05-8(Poly(acrylamide))
- 9003-07-0(Polypropylene)
- 25249-54-1(N-Vinyl-2-pyrrolidone)
- 88-12-0(1-ethenylpyrrolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:9002-89-5)Polyvinyl alcohol

清らかである:99%
はかる:250mg
価格 ($):163.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:9002-89-5)Poly(vinyl alcohol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








